5-环丙基噻吩-2-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

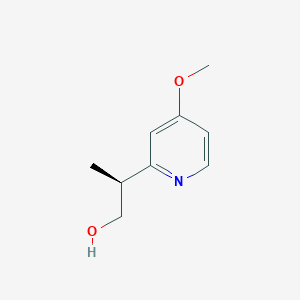

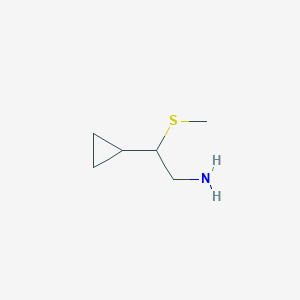

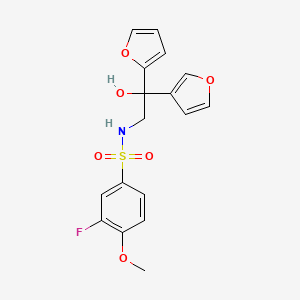

5-Cyclopropylthiophene-2-carbaldehyde is a compound that can be synthesized through various chemical reactions involving cyclopropyl carbaldehydes. The compound is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, and a cyclopropyl group attached to the aldehyde functional group.

Synthesis Analysis

The synthesis of cyclopropyl carbaldehydes can be achieved through different methods. One approach involves the acid-catalyzed synthesis of arylthio cyclopropane carbaldehydes and ketones, which provides a general strategy for the synthesis of these compounds with high yields and broad substrate scope . Another method includes the facile preparation of 3,5-disubstituted-4-aminothiophene-2-carbaldehyde from vinyl azides and 1,4-dithiane-2,5-diol, which is an eco-friendly and highly efficient process .

Molecular Structure Analysis

The molecular structure of 5-Cyclopropylthiophene-2-carbaldehyde is not directly discussed in the provided papers. However, the structure of related cyclopropyl carbaldehydes has been explored. For instance, the organocatalytic nucleophilic ring opening of cyclopropanecarbaldehydes by benzenethiols under the catalysis of proline leads to the formation of 4-phenylthio-substituted butyraldehydes . This indicates that the cyclopropyl group in these compounds can undergo ring-opening reactions, which may be relevant for the structural analysis of 5-Cyclopropylthiophene-2-carbaldehyde.

Chemical Reactions Analysis

Cyclopropyl carbaldehydes can participate in various chemical reactions. One such reaction is the TiX4-mediated Prins-type cyclization, which allows for the construction of hexahydrooxonines and octahydrocyclopenta[b]pyrans . Additionally, cyclopropyl carbaldehydes can undergo ring-opening regio-, diastereo-, and enantioselective 1,3-chlorochalcogenation, leading to the formation of chlorochalcogenated products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Cyclopropylthiophene-2-carbaldehyde are not explicitly detailed in the provided papers. However, the efficient preparation of related compounds, such as 5-amino-4-cyano-N-(cyclopropylcarbamoyl)-3-aryl-2,3-dihydrothiophene-2-carboxamide derivatives, highlights the mild reaction conditions and good yields that can be achieved in the synthesis of cyclopropyl-containing thiophene derivatives . These properties suggest that 5-Cyclopropylthiophene-2-carbaldehyde may also be synthesized under mild conditions with good yields.

科学研究应用

- 抗癌特性: 研究人员探索环丙基噻吩作为潜在的抗癌剂,因为它们具有独特的反应性和改善药物特性的潜力 .

- 抗氧化和抗炎活性: 环丙基部分可能有助于新的生物活性化合物的形成,使其成为药物发现的令人兴奋的领域 .

- 结构单元: 研究人员利用环丙基噻吩作为合成更复杂分子的结构单元。 例如,Suzuki–Miyaura 交叉偶联反应已被用于官能化环丙基噻吩 .

制药和药物化学

材料科学

农业化学

有机合成

安全和危害

The safety data sheet for 5-Cyclopropylthiophene-2-carbaldehyde indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may also cause skin and eye irritation . Therefore, it is recommended to use this compound only in well-ventilated areas and with appropriate protective equipment .

作用机制

Target of Action

The primary targets of 5-Cyclopropylthiophene-2-carbaldehyde are currently unknown. This compound is a derivative of thiophene, which has been widely used in material sciences and agrochemistry, and has been successfully applied as pharmaceuticals with various biological activities . .

Mode of Action

As a derivative of thiophene, it may share some of the interactions that thiophene derivatives have with their targets . .

Biochemical Pathways

Thiophene derivatives are known to have various biological activities, suggesting they may interact with multiple biochemical pathways . .

Result of Action

Given that thiophene derivatives have been reported to have various biological activities , it is likely that 5-Cyclopropylthiophene-2-carbaldehyde also has some biological effects.

属性

IUPAC Name |

5-cyclopropylthiophene-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c9-5-7-3-4-8(10-7)6-1-2-6/h3-6H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNYBMGQLIRVPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(S2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(prop-2-yn-1-yl)-N-[3-(trifluoromethyl)cyclohexyl]piperidine-4-carboxamide](/img/structure/B2548143.png)

![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2548144.png)

![6-Chloro-5-fluorobenzo[d]thiazol-2-amine](/img/structure/B2548148.png)

![N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine](/img/structure/B2548151.png)

![6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2548154.png)